molecular formula C22H23NO B11444890 (3E,5E)-1-methyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one

(3E,5E)-1-methyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one

Cat. No.: B11444890
M. Wt: 317.4 g/mol
InChI Key: UIVIGAYSWQMFGB-ZIOPAAQOSA-N
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Description

(3E,5E)-1-methyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with two (2-methylphenyl)methylidene groups at positions 3 and 5, and a methyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-1-methyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with 2-methylbenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-1-methyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of the double bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylidene groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Saturated piperidin-4-one derivatives.

    Substitution: Piperidin-4-one derivatives with new substituents replacing the methylidene groups.

Scientific Research Applications

(3E,5E)-1-methyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E,5E)-1-methyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3E,5E)-1-methyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one: Similar structure with different substitution pattern.

    (3E,5E)-1-methyl-3,5-bis[(2-chlorophenyl)methylidene]piperidin-4-one: Chlorine substituents instead of methyl groups.

    (3E,5E)-1-methyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one: Methoxy groups instead of methyl groups.

Uniqueness

The uniqueness of (3E,5E)-1-methyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

(3E,5E)-1-methyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C22H23NO/c1-16-8-4-6-10-18(16)12-20-14-23(3)15-21(22(20)24)13-19-11-7-5-9-17(19)2/h4-13H,14-15H2,1-3H3/b20-12+,21-13+

InChI Key

UIVIGAYSWQMFGB-ZIOPAAQOSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3C)/CN(C2)C

Canonical SMILES

CC1=CC=CC=C1C=C2CN(CC(=CC3=CC=CC=C3C)C2=O)C

Origin of Product

United States

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